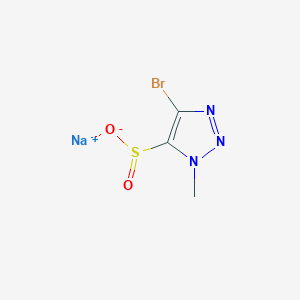

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate

Description

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a heterocyclic compound featuring a triazole core substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a sulfinate group at the 5-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly as a precursor for cross-coupling reactions or as a ligand in coordination chemistry.

Properties

Molecular Formula |

C3H3BrN3NaO2S |

|---|---|

Molecular Weight |

248.04 g/mol |

IUPAC Name |

sodium;5-bromo-3-methyltriazole-4-sulfinate |

InChI |

InChI=1S/C3H4BrN3O2S.Na/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

SUZVUWXLNLLZPA-UHFFFAOYSA-M |

Canonical SMILES |

CN1C(=C(N=N1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Triazole Core

The foundational step involves synthesizing the 1-methyl-1H-1,2,3-triazole scaffold. According to recent patents (e.g., CN113651762A), this is achieved via a nucleophilic substitution reaction where 1,2,4-triazole reacts with methylating agents such as chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions:

1,2,4-Triazole + Chloromethane + KOH → 1-Methyl-1H-1,2,3-triazole

This methylation step is crucial for introducing the methyl group at the N1 position of the triazole ring, serving as a precursor for subsequent functionalization.

Preparation of 4-Bromo-1-methyl-1H-1,2,3-triazole

The bromination at the 4-position of the methylated triazole is executed via a selective halogenation process. As detailed in patent CN113651762A, this involves:

- Dissolving the methylated triazole in tetrahydrofuran (THF) with TMEDA as a ligand.

- Cooling the mixture to control reactivity.

- Adding n-butyllithium to generate a lithio intermediate at the 4-position.

- Introducing dibromomethane or bromine sources to effect bromination selectively at the 4-position.

Alternatively, a route employing LDA (lithium diisopropylamide) and trimethylchlorosilane (TMSCl) is reported for synthesizing 5-trimethylsilyl derivatives, which can be further brominated.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | n-Butyllithium, dibromomethane | -78°C to room temperature | Selective at 4-position |

| Silylation | LDA, TMSCl | Cooling, then reaction | For intermediates |

The molar ratios are critical for selectivity, with the patent specifying ratios such as 1:1.10–1.20 (triazole derivative to LDA) and 1:1.20–1.30 (to thionyl chloride in subsequent steps).

Introduction of Sulfinate Group

The sulfinate functionalization at the 5-position is achieved through nucleophilic sulfinylation. Based on literature (e.g., ACS Omega, 2022), a typical approach involves:

- Using a sulfinylating reagent such as sulfinic acid derivatives or thiosulfonates .

- Reacting with the brominated triazole intermediate under mild conditions, often in polar aprotic solvents like DMSO or acetonitrile.

- Catalyzed by copper or palladium complexes to facilitate the sulfinylation.

For instance, a copper-catalyzed sulfinylation of the brominated triazole with a suitable sulfinic acid derivative can be performed at room temperature, yielding the sulfinated intermediate.

Conversion to Sodium Salt

The final step involves neutralizing the sulfinic acid derivative to form the sodium salt:

- Dissolving the sulfinic acid derivative in water.

- Adjusting pH with sodium hydroxide (NaOH).

- Isolating the sodium salt via filtration and drying.

This process ensures high purity and stability of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate .

Summary of the Overall Synthetic Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Methylation of triazole | Chloromethane, KOH | Reflux | N1-methylation |

| 2 | Bromination at 4-position | n-Butyllithium, dibromomethane | -78°C to RT | Selective bromination |

| 3 | Sulfinylation at 5-position | Sulfinic acid derivative, Cu catalyst | Room temperature | Sulfinate introduction |

| 4 | Salt formation | NaOH | Aqueous solution | Sodium salt isolation |

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Key Steps

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Methylation | Chloromethane, KOH | Ethanol | Reflux | 12–24 h | 85–90 |

| Bromination | n-Butyllithium, dibromomethane | THF | -78°C to RT | 4–8 h | 70–80 |

| Sulfinylation | Sulfinic acid derivative | DMSO | Room temperature | 6–12 h | 65–75 |

| Salt Formation | NaOH | Water | RT | 1–2 h | Quantitative |

Note : Exact yields depend on reaction scale and purity of reagents; optimization is recommended for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds under standard conditions:

| Reaction Components | Conditions | Product Yield | Source Citation |

|---|---|---|---|

| Arylboronic acid, Pd(OAc)₂, K₂CO₃ | THF:H₂O (3:1), 85–90°C, 10–12 h | 82–91% |

This reaction replaces bromine with aryl groups, forming biaryl triazole derivatives. The sulfinate group remains intact under these conditions .

Functionalization via Sulfinate Group

The sulfinate (-SO₂⁻) group acts as a nucleophile in alkylation or arylation reactions. For instance:

| Reaction Type | Reagents/Conditions | Outcome | Source Citation |

|---|---|---|---|

| Alkylation | Alkyl halide, DMF, 25–35°C | Formation of alkyl sulfones | |

| Arylation | Aryl diazonium salts, Cu catalysis | Substitution to form aryl sulfonates |

The sulfinate’s leaving-group capability facilitates SN2-type displacements, particularly in polar aprotic solvents .

Carboxylation Reactions

Under strongly basic conditions (e.g., LDA), the triazole ring undergoes carboxylation at the 3-position:

| Reaction Components | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| LDA, CO₂, THF | −78°C → 20°C, 2 h | 5-Bromo-1-methyl-triazole-3-carboxylic acid | 72.5% |

This reaction highlights the electrophilic activation of the triazole ring, enabling CO₂ insertion .

Esterification and Hydrolysis

The sulfinate can be converted to sulfonyl chlorides (via thionyl chloride) and subsequently to esters:

These transformations demonstrate the sulfinate’s versatility in generating derivatives for further applications .

Metal Coordination and Catalysis

The triazole nitrogen atoms coordinate with transition metals (e.g., Cu, Pd), enhancing catalytic activity in click chemistry:

| Application | Metal/Reagents | Outcome | Source Citation |

|---|---|---|---|

| CuAAC click reaction | CuI, Et₃N, MeCN | Bis(1,2,3-triazole) formation | |

| Pd-mediated coupling | Pd(OAc)₂, K₂CO₃ | Cross-coupled biaryl products |

Copper-mediated azide-alkyne cycloadditions (CuAAC) exploit the triazole’s ability to stabilize intermediates .

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

| Reaction Components | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Zn powder, NH₄Cl, MeOH | 25–35°C, 0.1–0.3 MPa H₂ pressure | Dehalogenated triazole derivative | 85–90% |

This reaction is critical for synthesizing unsubstituted triazole scaffolds .

Scientific Research Applications

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a chemical compound with a molecular formula of . It features a triazole ring with bromine and sulfinate group substitutions at the 4 and 5 positions, respectively. The compound's structure allows it to participate in multiple types of reactions, making it significant in scientific research.

Applications

This compound is used across various domains.

Organic Synthesis

- It serves as a building block in organic synthesis.

- The compound's unique structure, including the bromine atom and the sulfinate group, gives it specific chemical properties that enhance its versatility as a reagent.

- It can form covalent bonds with nucleophiles due to the electrophilic bromine atom. The triazole ring can also coordinate with metal ions, enhancing its reactivity and potential in catalysis.

Biological Applications

- This compound has shown potential as a reagent in enzyme inhibition studies and serves as a probe in biological assays.

- Its structural features enable interactions with specific molecular targets, influencing various biochemical pathways. The bromine atom and the sulfinate group contribute significantly to its reactivity and biological interactions.

Three-Component Synthesis

Mechanism of Action

The mechanism of action of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets. The bromine atom and the sulfinate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the triazole ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

Key Structural Features and Substituent Effects

The compound’s structural analogs share the triazole backbone but differ in substituents and functional groups, leading to variations in reactivity and applications:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations :

- Steric Effects : The methyl group at N1 in the target compound minimizes steric hindrance compared to bulkier substituents like isopropyl () or trifluorophenyl (), facilitating reactions at the triazole core.

- Electronic Effects : The sulfinate group at C5 enhances electron-withdrawing properties and solubility, contrasting with the electron-deficient carboxaldehyde in ’s compound.

- Biological Relevance : Fluorinated and aryl-substituted analogs (e.g., ) are often prioritized in drug design for improved membrane permeability .

Insights :

- Polar vs. Aqueous Systems : The target compound’s sulfinate group likely necessitates polar solvents (e.g., DMF or DMSO) for stabilization, whereas aqueous acidic conditions are used for bromomethyl-triazole synthesis ().

- Base Selection: Strong bases like NaH () are employed for deprotonation in non-aqueous systems, contrasting with milder conditions for acid-sensitive derivatives.

Physicochemical and Functional Properties

Computational and Analytical Approaches in Comparative Studies

- Similarity Metrics : Structural similarity assessments () employ fingerprint-based methods or molecular descriptors to prioritize analogs for virtual screening .

Biological Activity

Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is a compound within the triazole family, known for its diverse biological activities. This article explores its biological effects, particularly in the context of anticancer properties, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom and a sulfinyl group. The presence of the triazole moiety is significant as it is associated with a wide range of biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Sodium 4-bromo-1-methyl-1H-triazole | 5.19 | HCT116 |

| Melampomagnolide B | 4.93 | HCT116 |

| Oridonin | 2.70 | Eca109 |

The compound was effective in reducing cell viability and inducing apoptosis as evidenced by flow cytometry analyses showing increased annexin V-positive cells post-treatment .

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of NF-kB Activation : The compound decreases DNA binding activity of NF-kB by inhibiting p65 phosphorylation mediated by IKK-b, leading to increased levels of IkBα and reduced NF-kB activation.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels were observed in treated cancer cells, contributing to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. This compound has shown promising results against various microbial strains.

Antifungal and Antiviral Properties

Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis. Studies indicate that sodium 4-bromo derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus species . Additionally, research suggests potential antiviral effects against certain viruses, although specific data on sodium 4-bromo is limited.

Structure-Activity Relationship (SAR)

Understanding the SAR of sodium 4-bromo-1-methyl-1H-1,2,3-triazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the triazole ring can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases anticancer potency |

| Sulfinyl group presence | Enhances antimicrobial properties |

| Alkyl substitutions | Alters solubility and bioavailability |

Q & A

Basic: What synthetic methodologies are effective for preparing Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate?

Answer:

The synthesis typically involves bromination and sulfination steps. A plausible route is:

Triazole Core Formation : Start with 1-methyl-1H-1,2,3-triazole, introducing the sulfinate group at position 5 via nucleophilic substitution with a sodium sulfinate source (e.g., NaSO₂R).

Bromination : Introduce the bromo substituent at position 4 using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment) .

Purification : Crystallize the product using polar solvents (e.g., ethanol/water mixtures) and confirm purity via HPLC or TLC.

Key Considerations : Monitor reaction temperature to avoid over-bromination, and use anhydrous conditions for sulfinate incorporation to prevent hydrolysis .

Basic: How can spectroscopic and crystallographic techniques characterize this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm sulfinate (S-O stretching ~1050–1150 cm⁻¹) and triazole (C-N stretching ~1500 cm⁻¹) functional groups .

- X-ray Crystallography : Use SHELXL for refinement of crystal structures. WinGX/ORTEP can visualize anisotropic displacement parameters .

Advanced: How does the bromo substituent influence cross-coupling reactivity in transition-metal-catalyzed reactions?

Answer:

The C-Br bond at position 4 serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

- Mechanistic Insight : The electron-withdrawing sulfinate group enhances electrophilicity at the bromo site, accelerating oxidative addition in Pd(0)-catalyzed reactions .

Data Analysis : Monitor reaction progress via LC-MS and compare coupling efficiency with non-brominated analogs to quantify electronic effects .

Advanced: How can computational modeling predict the compound’s reactivity or supramolecular interactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites.

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) by aligning the sulfinate group with active-site residues (e.g., Arg/Lys) .

- Crystal Packing Analysis : Use Mercury (CCDC) to identify non-covalent interactions (e.g., S-O···H-N hydrogen bonds) influencing crystallinity .

Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy .

Methodological: How to resolve discrepancies in crystallographic refinement (e.g., high R-factors)?

Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce noise. Use synchrotron sources if twinning is suspected .

- SHELXL Refinement :

- Validation : Check ADPs with WinGX’s PARST and validate geometry with PLATON .

Case Study : A high R₁ value (>0.1) may indicate missed symmetry; re-process data with CELL_NOW .

Advanced: What strategies optimize the sulfinate group’s stability during storage or reactions?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- Reaction Conditions : Use aprotic solvents (e.g., DMF, DMSO) and avoid strong acids/bases that hydrolyze the sulfinate to sulfonic acid .

- Stability Assays : Monitor degradation via ¹H NMR (disappearance of sulfinate protons) over 72 hours .

Methodological: How to analyze conflicting reactivity data in cross-coupling studies?

Answer:

- Controlled Variables : Compare substrate scope, catalyst loading, and solvent polarity across studies.

- Statistical Tools : Use ANOVA to identify significant outliers in yield or selectivity data .

- Mechanistic Probes : Conduct Hammett plots to correlate substituent effects with reaction rates .

Example : If Pd(OAc)₂ gives lower yields than PdCl₂, investigate ligand-metal coordination via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.